4-Aminomorpholin-3-one hydrochloride
Description
Historical Context and Evolution of Morpholine (B109124) Derivatives in Chemical Synthesis
Overview of Morpholine Ring System Significance
The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is a structure of immense importance in chemistry. wikipedia.org Its utility stems from a combination of advantageous physicochemical, metabolic, and synthetic properties. nih.gov In medicinal chemistry, the morpholine moiety is often incorporated into drug candidates to enhance their profiles. researchgate.net Its presence can improve aqueous solubility, modulate lipophilicity, and increase metabolic stability, all of which are critical for favorable pharmacokinetic properties. thieme-connect.comacs.org
The nitrogen atom in the morpholine ring confers a mild basicity (pKa of the conjugate acid is approx. 8.7), which can be crucial for interactions with biological targets and for improving oral bioavailability. researchgate.netthieme-connect.com The ether oxygen atom can act as a hydrogen bond acceptor, further influencing molecular interactions. researchgate.net Due to these beneficial attributes, the morpholine ring is classified as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets. nih.gov This has led to its inclusion in a wide array of approved therapeutic agents, from antibiotics like Linezolid to anticancer drugs such as Gefitinib. wikipedia.org
Table 1: Key Advantages of the Morpholine Ring System in Chemical and Medicinal Research
| Feature | Description | Research Significance |
|---|---|---|
| Physicochemical Properties | Confers a balance of hydrophilicity and lipophilicity; mild basicity (pKa ≈ 8.7). researchgate.netthieme-connect.com | Enhances solubility, membrane permeability, and oral bioavailability of molecules. thieme-connect.comacs.org |
| Metabolic Stability | Generally resistant to metabolic degradation compared to other cyclic amines. | Improves the pharmacokinetic profile and in vivo half-life of drug candidates. nih.gov |
| Synthetic Accessibility | The ring can be easily introduced as an amine reagent or constructed via various synthetic routes. nih.govresearchgate.net | Facilitates the efficient synthesis of diverse and complex molecular libraries for screening. |
| Privileged Scaffold | The framework is found in numerous bioactive compounds and approved drugs. nih.gov | Serves as a reliable building block in drug design for targeting a wide range of receptors and enzymes. nih.gov |
Emergence of Aminomorpholinone Structures in Advanced Materials and Medicinal Chemistry Precursors
Building upon the foundational utility of the simple morpholine ring, more complex derivatives have been developed for specialized applications. Among these, aminomorpholinone structures have emerged as highly valuable intermediates, particularly in medicinal chemistry. These scaffolds retain the core morpholine framework but are functionalized with both an amino group and a carbonyl group (lactone or lactam).
A prominent example illustrating the significance of this class is 4-(4-aminophenyl)morpholin-3-one (B139978), a key precursor in the synthesis of the blockbuster anticoagulant drug, Rivaroxaban. google.comgoogle.com The synthesis of this intermediate is the subject of numerous patents, highlighting its industrial importance. google.comgoogle.com The aminomorpholinone core in this context serves as a rigid scaffold to correctly orient the functional groups required for biological activity. While their application in advanced materials is less documented, their role as precursors for high-value, complex molecules in the pharmaceutical industry is firmly established. The development of efficient and scalable synthetic routes to these aminomorpholinone intermediates remains an active area of process chemistry research. google.com
Chemical Significance and Research Relevance of the 4-Aminomorpholin-3-one (B13489667) Scaffold
Unique Structural Features and Reactivity Potential
The compound 4-Aminomorpholin-3-one hydrochloride possesses a unique combination of functional groups that define its chemical character and potential applications. Its structure is characterized by a morpholin-3-one (B89469) ring, which is a six-membered lactam (a cyclic amide). The key feature is the amino group attached to the nitrogen atom at the 4-position, making the compound a cyclic N-amino amide, a derivative of hydrazine (B178648).
The hydrochloride salt form indicates that the basic amino group is protonated, which typically enhances the compound's stability and solubility in aqueous media. The primary site for chemical reactions is the exocyclic N-amino group. As a nucleophile, this group can participate in a variety of transformations, such as condensation with aldehydes and ketones to form hydrazones, acylation with acid chlorides or anhydrides, and alkylation reactions. The adjacent carbonyl group of the lactam can influence the reactivity of the N-amino group through electronic effects. This versatile reactivity makes the 4-aminomorpholin-3-one scaffold a useful building block for synthesizing more complex heterocyclic systems.
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 2622234-46-0 fluorochem.co.uk |
| Molecular Formula | C₄H₉ClN₂O₂ |
| Molecular Weight | 152.58 g/mol |
| Structure | A six-membered morpholin-3-one ring with an amino group at the N-4 position, presented as a hydrochloride salt. |
| Key Functional Groups | Lactam (cyclic amide), N-Amino (hydrazine derivative), Hydrochloride salt. |
Position within Heterocyclic Chemistry Research
Within the broader field of heterocyclic chemistry, the 4-aminomorpholin-3-one scaffold is positioned as a specialized synthetic intermediate. While simple morpholine is a widely used bulk chemical and solvent, 4-aminomorpholin-3-one is a more functionalized and thus more specific building block. Its research relevance is not as a standalone bioactive agent but as a precursor for constructing larger molecules.
Its value lies in its ability to introduce a constrained, pre-organized morpholinone ring system into a target molecule via the reactive N-amino handle. Researchers in medicinal and synthetic chemistry can utilize this scaffold to explore new chemical space, building libraries of compounds for biological screening. The combination of the rigid lactam structure and the reactive amino group provides a defined exit vector for further chemical elaboration, making it a strategic component in multistep syntheses aimed at creating novel and complex molecular architectures.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H9ClN2O2 |
|---|---|
Molecular Weight |
152.58 g/mol |
IUPAC Name |
4-aminomorpholin-3-one;hydrochloride |
InChI |
InChI=1S/C4H8N2O2.ClH/c5-6-1-2-8-3-4(6)7;/h1-3,5H2;1H |
InChI Key |
PYDLNKPNZVGCHH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=O)N1N.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Aminomorpholin 3 One Hydrochloride
De Novo Synthesis Strategies
The de novo synthesis of 4-aminomorpholin-3-one (B13489667) hydrochloride involves the construction of the heterocyclic ring system from acyclic precursors. These strategies are centered on the formation of the morpholinone core and the subsequent or concurrent introduction of the amino functionality at the nitrogen atom.
Ring-Closing Reactions for Morpholinone Core Formation
The formation of the morpholinone ring is a critical step in the synthesis of 4-aminomorpholin-3-one hydrochloride. Various ring-closing strategies can be envisioned, with the choice of method often dictated by the availability of starting materials and the desired substitution pattern.
While direct hydrazine-based cyclization to form the 4-aminomorpholin-3-one ring is not extensively documented in readily available literature, a theoretical approach can be proposed based on established reactivity of hydrazine (B178648) and suitable bifunctional electrophiles. A plausible, though currently hypothetical, route could involve the reaction of a hydrazine derivative with a precursor containing both an ester or carboxylic acid functionality and a leaving group separated by an ether linkage.
For instance, the reaction of hydrazine hydrate (B1144303) with a derivative of 2-(2-chloroethoxy)acetic acid could potentially lead to the formation of the desired N-amino lactam. This reaction would proceed via initial nucleophilic attack of one of the hydrazine nitrogen atoms on the carbonyl carbon of the acetic acid derivative, followed by an intramolecular nucleophilic substitution where the second nitrogen atom displaces the chloride, thus forming the six-membered morpholinone ring.
Table 1: Hypothetical Hydrazine-Based Cyclization for 4-Aminomorpholin-3-one
| Reactant 1 | Reactant 2 | Proposed Intermediate | Product |
| Hydrazine hydrate | Ethyl 2-(2-chloroethoxy)acetate | N-(2-(2-chloroethoxy)acetyl)hydrazine | 4-Aminomorpholin-3-one |
This table represents a theoretical pathway and is not based on experimentally verified results.
It is important to note that the reactivity of hydrazine as a bifunctional nucleophile could lead to the formation of undesired side products, and careful control of reaction conditions would be necessary to favor the desired cyclization.
Cycloaddition reactions represent a powerful tool for the construction of heterocyclic rings. While specific [m+n] cycloaddition strategies leading directly to 4-aminomorpholin-3-one are not well-established, analogous cycloadditions are known to produce related azaheterocycles. For example, 1,3-dipolar cycloaddition reactions of azomethine ylides with appropriate dipolarophiles can be employed to synthesize substituted pyrrolidines. A similar conceptual approach, perhaps involving a different dipole and dipolarophile, could potentially be adapted for the synthesis of the morpholinone core.
Another theoretical avenue could involve the cycloaddition of a hydrazone derivative with a suitable ketene (B1206846) or ketene equivalent. This approach, however, would require careful design of the starting materials to ensure the correct regiochemistry and the presence of the necessary oxygen atom in the final ring structure. The feasibility and efficiency of such cycloaddition strategies for the synthesis of 4-aminomorpholin-3-one remain an area for future research.
Functional Group Introduction at the 4-Position
An alternative to direct cyclization with a hydrazine-containing fragment is the introduction of the amino group onto a pre-formed morpholin-3-one (B89469) ring system.
The direct amination of the nitrogen atom of a lactam, such as morpholin-3-one, is a challenging transformation. Electrophilic amination reagents are typically required to introduce an amino group onto a nucleophilic nitrogen. Reagents such as O-acyl hydroxylamines or chloramine (B81541) could potentially be used, though the reactivity of the lactam nitrogen would need to be carefully considered.
A more common strategy for the synthesis of N-amino lactams involves the nitrosation of the parent lactam followed by reduction of the resulting N-nitroso lactam. For example, morpholin-3-one could be treated with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), to form N-nitrosomorpholin-3-one. Subsequent reduction of the nitroso group, for instance with a reducing agent like zinc in acetic acid or catalytic hydrogenation, would yield the desired 4-aminomorpholin-3-one.
Table 2: Proposed N-Amination of Morpholin-3-one
| Starting Material | Reagent 1 (Step 1) | Intermediate | Reagent 2 (Step 2) | Product |
| Morpholin-3-one | NaNO₂ / HCl | 4-Nitrosomorpholin-3-one | Zn / Acetic Acid | 4-Aminomorpholin-3-one |
This table outlines a plausible synthetic sequence based on general methods for N-amination of lactams.
Derivatization and Transformation of Precursor Compounds
The synthesis of this compound can also be approached through the derivatization and transformation of more complex precursor molecules. This often involves the modification of a substituent at the 4-position of the morpholinone ring.
A notable example, although leading to a different final product, is the synthesis of 4-(4-aminophenyl)morpholin-3-one (B139978). In this synthesis, a common intermediate is 4-(4-nitrophenyl)morpholin-3-one (B139987). The nitro group in this compound is readily reduced to an amino group using various methods, including catalytic hydrogenation (e.g., with palladium on carbon and hydrogen gas) or chemical reduction (e.g., with tin(II) chloride or iron in acidic media). While this specific example yields an N-aryl substituted product, the underlying principle of reducing a nitro group to an amine on a morpholin-3-one scaffold is a well-established and efficient transformation. This suggests that a precursor with a nitroamino (-NHNO₂) or a related functional group at the 4-position could potentially be reduced to the desired amino group.
The final step in the synthesis, the formation of the hydrochloride salt, is typically achieved by treating the free base of 4-aminomorpholin-3-one with hydrochloric acid in a suitable solvent, such as ethanol (B145695) or diethyl ether. This straightforward acid-base reaction results in the precipitation of the desired hydrochloride salt.
Reduction Pathways for Aminomorpholinone Precursors
One potential precursor for the synthesis of the 4-amino moiety is 4-nitrosomorpholine. The reduction of N-nitrosamines to their corresponding hydrazines is a key transformation. While various methods exist for this conversion, the use of bimetallic catalytic systems can offer enhanced activity and selectivity.
Bimetallic catalysts, such as those combining palladium with a promoter metal like indium or nickel, have been shown to be effective in the reductive destruction of N-nitrosamines. researchgate.netresearchgate.net In these systems, palladium is primarily responsible for activating hydrogen, while the promoter metal can enhance the activation of the N-nitrosamine. researchgate.net For instance, the reduction of N-nitrosodimethylamine (NDMA) has been successfully demonstrated with palladium-based catalysts. nih.gov
A potential pathway for the reduction of 4-nitrosomorpholine could employ a zinc powder-palladium on carbon (Pd/C) bimetallic system. In such a setup, zinc would act as the primary reducing agent, while palladium serves as a catalyst to facilitate the reaction. This approach could offer a robust method for generating 4-aminomorpholine, a direct precursor to the target molecule. The general reduction of N-nitroso compounds can yield the corresponding hydrazine and/or amine. nih.gov Metal-free conditions using reagents like thiourea (B124793) dioxide have also been reported for the reduction of aryl-N-nitrosamines to hydrazines, highlighting a move towards more sustainable methods. rsc.org
A widely documented and industrially relevant pathway involves the catalytic hydrogenation of a nitro-substituted morpholinone precursor. A common starting material for related compounds is 4-(4-nitrophenyl)morpholin-3-one, which is then reduced to 4-(4-aminophenyl)morpholin-3-one, a key intermediate in the synthesis of the anticoagulant rivaroxaban. google.comvandvpharma.com This transformation is most frequently accomplished using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. masterorganicchemistry.com
Detailed research findings from patent literature outline typical reaction conditions:
Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice. google.com
Solvent: The reaction can be carried out in various solvents, including tetrahydrofuran (B95107) (THF) or aliphatic alcohols. google.com
Temperature: Reaction temperatures can range, with examples citing 70°C. google.com
Pressure: Hydrogen overpressure is generally applied, ranging from 1 to 5 bar. google.com
The selection of a reductive agent is a critical decision in the synthesis of aminomorpholinones, balancing factors like cost, efficiency, safety, and functional group tolerance. acs.org While catalytic hydrogenation is a dominant method, other chemical reducing agents are also employed. numberanalytics.com
Common reagents for the reduction of aromatic nitro groups include easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as HCl. masterorganicchemistry.com For instance, an iron(III)-catalyzed reduction using aqueous hydrazine has been described for converting 4-(4-nitrophenyl)morpholin-3-one to its amino counterpart. acs.org Tin(II) chloride (SnCl2) in ethanol is another system that can be used for nitro reduction under pH-neutral conditions. masterorganicchemistry.com
Sodium borohydride (B1222165) (NaBH4), typically a mild reducing agent for aldehydes and ketones, is generally ineffective for reducing nitro groups on its own. jsynthchem.com However, its reductive power can be enhanced by using it in combination with transition metal complexes, such as those involving nickel, allowing it to reduce nitroaromatic compounds to amines. jsynthchem.com
The following table provides a comparative evaluation of various reductive systems:
| Reductive System | Precursor Type | Advantages | Disadvantages |
| Catalytic Hydrogenation (e.g., H₂/Pd/C) | Nitro-substituted morpholinone | High efficiency, clean reaction, catalyst can be recycled. google.com | Requires specialized pressure equipment, potential for catalyst poisoning. |
| Metal/Acid (e.g., Fe/HCl, Sn/HCl) | Nitro-substituted morpholinone | Inexpensive reagents, well-established method. masterorganicchemistry.com | Often requires stoichiometric amounts of metal, can generate significant waste, harsh acidic conditions. numberanalytics.com |
| Hydrazine/Catalyst (e.g., N₂H₄/Fe(III)) | Nitro-substituted morpholinone | Avoids high-pressure hydrogen gas. acs.org | Hydrazine is highly toxic and carcinogenic. |
| Thiourea Dioxide (TDO) | N-Nitrosamine | Metal-free, sustainable, mild aqueous conditions. rsc.org | Primarily demonstrated for aryl-N-nitrosamines. |
| Bimetallic/Metal Systems | N-Nitrosamine | Potentially enhanced activity and selectivity. researchgate.net | Catalyst preparation can be complex. |
Halogenation and Hydrohalogenation Approaches in Morpholinone Synthesis
Halogenation and hydrohalogenation are fundamental reactions in organic synthesis that can be strategically employed to create functionalized intermediates for morpholinone synthesis. nih.govmt.com The control of reaction selectivity is crucial for obtaining the desired product.
The regioselectivity of hydrohalogenation reactions with unsymmetrical alkenes is famously governed by Markovnikov's rule. The rule states that when a protic acid like H-X (where X is a halogen) is added to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, while the halide attaches to the carbon with more alkyl substituents (the more substituted carbon). masterorganicchemistry.com This preference is explained by the mechanism, which proceeds through the formation of the most stable carbocation intermediate. youtube.com A more substituted carbocation is more stable, and therefore forms preferentially, leading to the observed regioselectivity. youtube.com
In the context of morpholinone synthesis, this principle would be directly applicable if a precursor containing an unsymmetrical double bond were used. For example, the hydrohalogenation of a hypothetical unsaturated morpholinone precursor would be expected to follow Markovnikov's rule, with the halogen adding to the more substituted carbon of the double bond. This would create a halogenated morpholinone intermediate that could be further functionalized.
Conversely, anti-Markovnikov addition can be achieved under specific conditions, such as the addition of HBr in the presence of peroxides, which shifts the reaction to a free-radical mechanism. youtube.com This allows for the selective placement of a halogen on the less substituted carbon, providing an alternative route to different isomers. The ability to control this selectivity is a powerful tool in designing synthetic pathways for complex heterocyclic molecules. researchgate.net
Optimization of Synthetic Pathways for Research and Industrial Scale
Optimizing a synthetic pathway involves maximizing yield and purity while minimizing costs, environmental impact, and safety risks. These considerations differ between small-scale research synthesis and large-scale industrial production.
At the research scale, while efficiency is still important, there is often more flexibility to use multi-step syntheses or more expensive reagents to access novel structures. The focus may be on demonstrating proof-of-concept or producing small quantities of material for analysis. Here, methods might be chosen for their reliability and substrate scope rather than their cost-effectiveness. However, principles of green chemistry, such as using metal-free reductions or minimizing waste, are becoming increasingly important in research settings as well. rsc.orgchemrxiv.org The development of one-pot procedures, where multiple reaction steps are carried out in the same vessel, is a key optimization strategy for both lab and industrial scales as it reduces solvent usage, waste generation, and purification steps.
Exploration of Green Chemistry Principles in Aminomorpholinone Synthesis
The application of green chemistry principles to the synthesis of aminomorpholinones aims to reduce the environmental impact of the manufacturing process. researchgate.net This involves the careful selection of solvents, catalysts, and reaction conditions to minimize waste and energy consumption.
Key Green Chemistry Considerations:
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov For the synthesis of this compound, this would involve choosing reactions that proceed with high atom economy, such as addition and cyclization reactions, over substitution reactions that generate stoichiometric by-products.
Use of Safer Solvents and Reagents: Traditional organic solvents can be hazardous and environmentally damaging. The exploration of greener alternatives such as water, supercritical fluids, or ionic liquids is a key aspect of green synthesis. unibo.it For instance, conducting cyclization reactions in aqueous media, where feasible, would significantly improve the green credentials of the synthesis.
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they can be used in small amounts and can be recycled and reused. researchgate.net For the synthesis of aminomorpholinones, the use of heterogeneous catalysts for steps like amination or cyclization can simplify purification and reduce waste.
Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis is an area of interest as it can often reduce reaction times and improve yields, thereby contributing to a more energy-efficient process.
A hypothetical green synthesis of 4-Aminomorpholin-3-one could involve a one-pot reaction from readily available starting materials, utilizing a reusable catalyst in an environmentally benign solvent. longdom.org
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Morpholinones
| Feature | Traditional Synthesis | Green Synthesis |
| Solvents | Chlorinated hydrocarbons (e.g., Dichloromethane) | Water, Ethanol, or solvent-free conditions |
| Catalysts | Stoichiometric strong acids or bases | Heterogeneous catalysts (e.g., zeolites, resins) |
| Energy Input | High-temperature reflux for extended periods | Microwave irradiation, ambient temperature reactions |
| By-products | Stoichiometric salt waste | Minimal by-products, often just water |
Process Intensification and Economic Considerations in Laboratory Scale Synthesis
Process intensification aims to develop smaller, more efficient, and safer chemical processes. aiche.orgmdpi.com For the laboratory-scale synthesis of this compound, this can translate to significant economic benefits by reducing reaction times, solvent usage, and waste generation. cetjournal.it
Strategies for Process Intensification:
Microreactors: The use of microreactor technology offers enhanced heat and mass transfer, allowing for better control over reaction parameters and improved safety, especially for highly exothermic reactions. mdpi.com This can lead to higher yields and purities.
Continuous Flow Chemistry: Shifting from batch to continuous flow processing can lead to more consistent product quality, reduced reaction times, and easier scalability. cetjournal.it For a multi-step synthesis, a continuous flow setup can telescope reaction steps, eliminating the need for isolation and purification of intermediates.
In-situ Product Removal: Techniques like reactive distillation or membrane pervaporation can be employed to remove by-products (e.g., water) as they are formed, driving the reaction equilibrium towards the product and increasing conversion. nih.govmdpi.com
Economic Considerations:
The initial investment in process intensification technologies like microreactors may be higher than for traditional batch reactors. However, the long-term economic benefits often outweigh the initial costs.
Table 2: Economic Impact of Process Intensification in Laboratory Synthesis
| Factor | Batch Processing | Continuous Flow Processing |
| Solvent Consumption | High | Significantly Reduced |
| Energy Consumption | High | Lower due to better heat transfer |
| Reaction Time | Long | Short |
| Product Yield & Purity | Variable | Consistent and often higher |
| Scalability | Difficult | Straightforward |
| Overall Cost | Lower initial, higher operational | Higher initial, lower operational |
Yield Enhancement and By-product Minimization Strategies
Maximizing the yield of the desired product while minimizing the formation of by-products is a central goal in chemical synthesis. numberanalytics.com For the synthesis of this compound, several strategies can be employed to achieve this.
Strategies for Yield Enhancement:
Optimization of Reaction Conditions: A systematic study of reaction parameters such as temperature, pressure, catalyst loading, and reactant stoichiometry can identify the optimal conditions for maximizing the yield of the target molecule. Design of Experiment (DoE) methodologies can be a powerful tool in this regard.
Catalyst Selection: The choice of catalyst can have a profound impact on reaction selectivity and yield. For instance, in a cyclization step, a catalyst that favors the desired intramolecular reaction over intermolecular side reactions is crucial.
Strategies for By-product Minimization:
One-Pot Reactions: Combining multiple reaction steps into a single pot without isolating intermediates can minimize the formation of by-products that can arise during workup and purification. mdpi.com
Selective Reagents: The use of highly selective reagents can ensure that only the desired functional group transformation occurs, reducing the formation of unwanted side products.
Reaction Monitoring: Real-time monitoring of the reaction progress using techniques like HPLC or NMR can help in determining the optimal reaction time to maximize product formation and minimize the formation of degradation products.
Table 3: Common By-products in Morpholinone Synthesis and Mitigation Strategies
| Potential By-product | Formation Pathway | Mitigation Strategy |
| Polymerization Products | Intermolecular side reactions | Use of high dilution, optimized temperature |
| Over-alkylation Products | Reaction of the product with starting materials | Control of stoichiometry, slow addition of reagents |
| Ring-opened Products | Hydrolysis of the morpholinone ring | Control of pH, use of non-aqueous workup |
By implementing these advanced synthetic methodologies, the synthesis of this compound can be made more efficient, sustainable, and economically viable.
Chemical Reactivity and Mechanistic Investigations of 4 Aminomorpholin 3 One Hydrochloride
Reactivity of the Exocyclic Amine Functionality
The exocyclic amine group, being a primary amine attached to the ring nitrogen, essentially functions as a substituted hydrazine (B178648). This structure dictates its reactivity profile, particularly its nucleophilic and basic properties.
The exocyclic amine of 4-aminomorpholin-3-one (B13489667) possesses a lone pair of electrons on the terminal nitrogen atom, rendering it nucleophilic. It can participate in nucleophilic substitution reactions with various electrophiles, such as alkyl halides. libretexts.org In these reactions, the amine attacks the electrophilic carbon center, displacing a leaving group. youtube.com
The initial reaction with an alkyl halide would yield a secondary amine. However, such reactions are often difficult to control, as the resulting secondary amine can also act as a nucleophile and react further with the alkyl halide. youtube.comyoutube.com This can lead to the formation of tertiary amines and even quaternary ammonium (B1175870) salts through successive alkylations. youtube.com The general progression of these substitution reactions is outlined below.
| Reaction Stage | Reactants | Product Type |
| Primary Amine Formation | R-NH₂ + R'-X | R-NH-R' (Secondary Amine) |
| Secondary Amine Formation | R-NH-R' + R'-X | R-N(R')₂ (Tertiary Amine) |
| Tertiary Amine Formation | R-N(R')₂ + R'-X | R-N(R')₃⁺X⁻ (Quaternary Ammonium Salt) |
Table 1: General scheme for the progressive alkylation of a primary amine via nucleophilic substitution.
Another important class of substitution reactions involves the use of acyl halides or anhydrides to form amides. A specialized example is the Gabriel synthesis, which utilizes the phthalimide (B116566) anion as a nitrogen nucleophile to synthesize primary amines. libretexts.org This method provides a controlled way to achieve mono-alkylation and avoid the overalkylation issues common with ammonia (B1221849) or simple primary amines. latech.edu
The primary exocyclic amine of 4-aminomorpholin-3-one readily undergoes condensation reactions with carbonyl compounds such as aldehydes and ketones. This type of reaction, known as alkylimino-de-oxo-bisubstitution, is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form an imine (or, in this case, a hydrazone). wikipedia.org
The mechanism proceeds through a hemiaminal (or carbinolamine) intermediate, which then dehydrates to yield the final C=N double bond. wikipedia.org The reaction is reversible, and the removal of water is often necessary to drive the equilibrium toward the product. wikipedia.org
| Carbonyl Compound | Amine | Intermediate | Product |
| Aldehyde (R-CHO) | R'-NH₂ | Hemiaminal | Imine (Schiff Base) |
| Ketone (R₂C=O) | R'-NH₂ | Hemiaminal | Imine (Schiff Base) |
Table 2: General overview of condensation reactions between primary amines and carbonyl compounds.
These reactions are fundamental in organic synthesis for the preparation of various nitrogen-containing heterocycles. researchgate.netnih.gov The reactivity of the carbonyl compound can be influenced by steric hindrance and electronic effects; for instance, aromatic aldehydes and cyclohexanone (B45756) often show excellent yields in condensation reactions. researchgate.net
The exocyclic amine can react with nitrosating agents, such as sodium nitrite (B80452) (NaNO₂) under acidic conditions, to form an N-nitroso derivative. This N-nitrosation reaction is characteristic of secondary amines and, in this case, the substituted hydrazine moiety. The resulting compound would be N-Nitroso-4-aminomorpholine. veeprho.com
A significant subsequent transformation of related N-aminomorpholine derivatives involves cyclization to form mesoionic compounds known as sydnonimines. For example, N-morpholinosydnonimine hydrochloride (SIN-1) can be synthesized from N-aminomorpholine. mdpi.com This SIN-1 can then be nitrosated by treatment with sodium nitrite in water to yield N-nitroso-3-morpholinosydnonimine. mdpi.comresearchgate.net This reaction highlights a pathway where nitrosation of an N-amino functionality leads to a more complex heterocyclic system. mdpi.com Unlike SIN-1, which can release both nitric oxide and superoxide (B77818) radicals, the resulting N-nitrosylated sydnonimine is studied for its potential to release only nitric oxide, avoiding the formation of peroxynitrite. mdpi.comresearchgate.net
Reactivity of the Morpholin-3-one (B89469) Ring System
The morpholin-3-one ring contains an amide bond (a lactam) and an ether linkage, which define its chemical stability and reaction pathways.
The morpholin-3-one ring is a cyclic amide, or lactam. Amide bonds are generally resistant to hydrolysis under neutral conditions but can be cleaved under either acidic or basic conditions, typically requiring heat. The stability of the ring is a key factor in its application. For instance, polymers derived from the ring-opening of morpholine-2,5-dione (B184730) derivatives are noted for their degradable character due to the presence of ester and amide groups. researchgate.net The hydrolytic degradation of certain copolymers containing this structure can be completed over a period of months. researchgate.net Decomposition pathways for the morpholin-3-one ring itself are not extensively detailed, but cleavage of the amide bond would lead to a ring-opened amino acid derivative.
The morpholin-3-one ring can be susceptible to ring-opening reactions under specific chemical conditions. For example, various morpholine (B109124) derivatives undergo oxidative ring-opening. One method uses visible light as an energy source and oxygen as the final oxidant to cleave C-C bonds under mild conditions, avoiding the need for transition metals or harsh reagents. google.com Other methods achieve ring-opening of cyclic amines through difluorocarbene transfer, transforming the cyclic structure into a linear bromoamine. nih.gov
Ring-contraction reactions, which reduce the size of the ring, are also known for saturated heterocycles. etsu.edu A visible light-mediated ring contraction of α-acylated saturated heterocycles, including morpholine derivatives, can yield smaller ring systems like tetrahydrofurans. nih.gov These reactions often proceed through complex mechanisms involving radical intermediates, such as a Norrish type II hydrogen atom transfer followed by bond fragmentation and subsequent intramolecular cyclization. nih.govwikipedia.org
| Reaction Type | Conditions | Outcome |
| Oxidative Ring-Opening | Visible light, O₂ | Cleavage of C-C bond to form linear product google.com |
| Ring-Opening | Difluorocarbene transfer | Formation of acyclic bromoamine nih.gov |
| Photochemical Ring-Contraction | Visible light irradiation | Formation of a smaller heterocyclic ring (e.g., tetrahydrofuran) nih.gov |
Table 3: Examples of Ring Transformation Reactions for Morpholine Derivatives.
Acid-Base Equilibria and Salt Formation Dynamics
The acid-base properties of 4-aminomorpholin-3-one hydrochloride are dictated by the presence of the primary amino group (-NH2) and the morpholine ring structure, which includes a nitrogen and an oxygen atom. The hydrochloride salt form indicates that the compound exists in a protonated state in its solid form.
Protonation States and pH Dependence of Reactivity
In aqueous solution, this compound would be expected to participate in acid-base equilibria. The primary amino group is the most likely site of protonation. The equilibrium between the protonated (ammonium) form and the neutral (amino) form is dependent on the pH of the solution.
The general equilibrium can be represented as:
R-NH3+ + H2O ⇌ R-NH2 + H3O+
Where R represents the morpholin-3-one backbone.
The reactivity of the compound would be significantly influenced by its protonation state. For instance, the nucleophilicity of the amino group is much greater in its neutral form (R-NH2) than in its protonated form (R-NH3+). Therefore, reactions where the amino group acts as a nucleophile would be more favorable at pH values above the pKa of the conjugate acid (R-NH3+). Conversely, at lower pH values, the compound will predominantly exist in its protonated, less reactive form.
Without experimental data, a precise pKa value for 4-aminomorpholin-3-one cannot be provided. However, it can be estimated by comparison to similar structures.
Table 1: Estimated pH-Dependent Speciation of 4-Aminomorpholin-3-one (Note: This table is based on general chemical principles and not on experimental data for the specific compound.)
| pH Range | Dominant Species | Expected Reactivity of Amino Group |
| pH < pKa | Protonated (R-NH3+) | Low Nucleophilicity |
| pH = pKa | Equal concentrations of R-NH3+ and R-NH2 | Moderate Nucleophilicity |
| pH > pKa | Neutral (R-NH2) | High Nucleophilicity |
Influence of Hydrochloride Counterion on Reaction Profiles
The hydrochloride (Cl-) counterion is generally considered a weakly coordinating and non-reactive spectator ion in many organic reactions. Its primary role is to stabilize the protonated form of the amine, allowing the compound to be isolated and stored as a stable crystalline solid.
In solution, the hydrochloride counterion can influence the reaction environment in several ways:
Ionic Strength: The presence of chloride ions increases the ionic strength of the solution, which can affect the rates of certain reactions, particularly those involving charged intermediates or transition states.
Common Ion Effect: In reactions where HCl is a product, the presence of the chloride counterion could potentially influence the reaction equilibrium, though this effect is typically minor.
Acidity: The hydrochloride salt will generate an acidic solution when dissolved in a neutral solvent like water, due to the dissociation of the protonated amine. This initial acidic pH will dictate the initial protonation state of the reactant as discussed in the previous section.
The specific impact of the hydrochloride counterion on the reaction profiles of 4-aminomorpholin-3-one would need to be determined through empirical studies, as it can be dependent on the specific reaction conditions, solvent, and other reagents involved.
Applications As a Synthetic Intermediate and Building Block in Organic Chemistry
Construction of Complex Heterocyclic Systems
The inherent structure of 4-aminomorpholin-3-one (B13489667), containing both nucleophilic sites and a stable heterocyclic core, makes it a valuable building block for creating larger, more complex ring systems.
Utilization in the Synthesis of Substituted Pyrimidines and Related Nitrogen Heterocycles
Pyrimidines are a class of nitrogen-containing heterocyclic compounds that form the backbone of nucleic acids (uracil, thymine, and cytosine) and are found in numerous synthetic drugs. The synthesis of substituted pyrimidines often involves the condensation of a molecule containing an amine group with a 1,3-dicarbonyl compound or its equivalent. While the primary amine of 4-aminomorpholin-3-one hydrochloride makes it a chemically plausible candidate for participating in such cyclization reactions, a review of the available scientific literature does not prominently feature its direct application in the synthesis of substituted pyrimidines. Its utility is more extensively documented in other areas of complex molecule synthesis.
Role in the Formation of Fused Ring Systems
A fused ring system is a molecule where at least two rings share a common bond and two atoms. The morpholinone core of 4-aminomorpholin-3-one serves as a foundational scaffold that can be incorporated into larger, multi-ring structures.
The most significant example of this application is in the synthesis of the anticoagulant drug Rivaroxaban. In the structure of Rivaroxaban, the 4-(4-aminophenyl)morpholin-3-one (B139978) unit does not merely act as a substituent but becomes an integral part of a complex, fused heterocyclic system. The final drug molecule features the morpholin-3-one (B89469) ring system linked to an oxazolidinone ring via a central phenyl group. This assembly demonstrates the role of 4-aminomorpholin-3-one as a critical building block for creating molecules with specific three-dimensional conformations required for biological activity.
Precursor for Advanced Organic Molecules
The compound's primary value lies in its role as a key intermediate, particularly in synthetic pathways leading to high-value pharmaceutical products.
Integration into Routes for Pharmaceutical Intermediates (e.g., Rivaroxaban precursors and related structures)
The most well-documented and commercially significant application of 4-(4-aminophenyl)morpholin-3-one is as a key intermediate in the synthesis of Rivaroxaban, a direct Factor Xa inhibitor used as an anticoagulant. google.comgoogle.com Numerous synthetic routes have been developed by pharmaceutical companies to produce Rivaroxaban efficiently, and many of these processes converge on the use of this specific morpholinone derivative.
Table 1: Selected Research Findings on the Synthesis of Rivaroxaban Intermediates
| Focus of Study | Key Reactants/Steps | Significance | Reference |
|---|---|---|---|
| Process for Preparation | Reaction of 4-(4-nitrophenyl)-3-morpholinone with hydrogen in the presence of a hydrogenation catalyst (e.g., palladium on carbon) in an aliphatic alcohol like ethanol (B145695). | Describes an efficient reduction step to produce the key amine intermediate. | Patent CA2538906C |
| Alternative Synthesis | Goldberg coupling reaction is used as a key step in a six-step synthesis from (R)-2-(chloromethyl)oxirane. | Presents a more straightforward and potentially lower-cost route compared to earlier syntheses. | MDPI |
| Industrial Scale Process | Preparation from 4-nitro-fluorobenzene coupled with morpholin-2-one, followed by reduction. | Highlights challenges in industrial scaling, such as low yields or problematic nitration procedures in alternative routes. | Patent WO2019138362A1 |
Application in the Synthesis of Agrochemicals
Agrochemicals, including herbicides, pesticides, and fungicides, often feature complex heterocyclic structures. The structural motifs present in this compound could theoretically be applied to the development of new agrochemical agents. However, based on a review of scientific and patent literature, the application of this specific compound as an intermediate in the synthesis of agrochemicals is not well-documented. Its development and use have been overwhelmingly concentrated in the pharmaceutical sector.
Design and Synthesis of Novel Derivatives
The chemical structure of 4-(4-aminophenyl)morpholin-3-one, with its reactive primary amine, serves as an excellent starting point for creating novel derivatives through chemical modification. Researchers can attach various functional groups to the amine to explore new chemical space and potentially discover molecules with new or enhanced biological activities.
A notable example is the synthesis of novel sulfonamide derivatives. ijnrd.orgijnrd.org Sulfonamides are a well-known class of compounds with a broad range of biological activities, including antimicrobial and anticancer properties. ijarsct.co.inresearchgate.net By reacting 4-(4-aminophenyl)morpholin-3-one with different sulfonyl chlorides in the presence of a base, a library of new sulfonamide derivatives can be generated. ijnrd.org These new compounds retain the core morpholinone structure but feature diverse substituents introduced by the sulfonyl chloride, allowing for the investigation of structure-activity relationships.
One study describes the synthesis of a series of such derivatives and their subsequent evaluation for antimicrobial activity. ijnrd.orgijnrd.org This work exemplifies how 4-(4-aminophenyl)morpholin-3-one can be used as a scaffold to build new potential therapeutic agents.
Table 2: Research Findings on Novel Sulfonamide Derivatives
| Derivative Class | Synthetic Approach | Purpose of Derivatization | Reference |
|---|---|---|---|
| Sulfonamides | Reaction of 4-(4-aminophenyl)morpholin-3-one with various sulfonyl chlorides in a suitable solvent (e.g., methanol) with a base. | To create a library of novel, highly functionalized heterocyclic compounds for biological evaluation. | ijnrd.orgijnrd.org |
| General Sulfonamides | The most common method involves the reaction between primary or secondary amines and a sulfonyl chloride in the presence of a base. | To generate compounds with a wide range of pharmacological activities, including antibacterial, diuretic, and anticancer properties. | ijarsct.co.inresearchgate.net |
Strategies for Functionalization and Diversification of the 4-Aminomorpholin-3-one Core
The 4-aminomorpholin-3-one scaffold offers several sites for chemical modification, allowing for the generation of diverse molecular architectures. Functionalization strategies can target the amino group, the nitrogen atom of the morpholine (B109124) ring, and the carbon atoms within the heterocyclic core.
Functionalization of the Amino Group:
The primary amino group at the 4-position is a key handle for diversification. It can readily undergo a variety of classical amine reactions, including:
N-Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides. This introduces a wide range of substituents and can be used to modulate the electronic and steric properties of the molecule.
N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides. This can be used to build more complex side chains.
N-Arylation: Formation of N-aryl bonds through cross-coupling reactions, providing access to derivatives with extended aromatic systems.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield substituted secondary or tertiary amines.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, which are common pharmacophores in medicinal chemistry.
Functionalization of the Morpholinone Core:
The morpholin-3-one ring itself can also be a site for further chemical transformations:
α-Functionalization: The carbon atom alpha to the carbonyl group can potentially be functionalized. Methodologies such as oxidative imidation reactions have been explored for the α-functionalization of related morpholin-2-ones, suggesting that similar strategies could be applied to the 3-one isomer.
Ring-Opening Reactions: Under certain conditions, the lactam ring can be opened to provide linear amino acid derivatives, which can then be used in peptide synthesis or other transformations.
Modifications at the Ring Nitrogen: While the 4-position is substituted with an amino group, derivatization of this exocyclic nitrogen can influence the properties of the heterocyclic ring.
The combination of these functionalization strategies allows for the systematic modification of the 4-aminomorpholin-3-one core, enabling the synthesis of a vast library of derivatives for various applications in organic synthesis and drug discovery.
Interactive Table: Potential Functionalization Reactions of 4-Aminomorpholin-3-one
| Reaction Type | Reagent/Conditions | Functional Group Targeted | Resulting Structure |
| N-Acylation | Acyl chloride, base | 4-Amino group | N-Acyl-4-aminomorpholin-3-one |
| N-Alkylation | Alkyl halide, base | 4-Amino group | N-Alkyl-4-aminomorpholin-3-one |
| N-Arylation | Aryl halide, catalyst | 4-Amino group | N-Aryl-4-aminomorpholin-3-one |
| Reductive Amination | Aldehyde/Ketone, reducing agent | 4-Amino group | N-Substituted-4-aminomorpholin-3-one |
| Sulfonylation | Sulfonyl chloride, base | 4-Amino group | N-Sulfonyl-4-aminomorpholin-3-one |
Structure-Reactivity Relationships in Derived Compounds
The reactivity of compounds derived from 4-aminomorpholin-3-one is intrinsically linked to their molecular structure. Understanding these structure-reactivity relationships is crucial for designing efficient synthetic routes and for predicting the chemical behavior of novel derivatives. The morpholine ring is a versatile scaffold, and its ability to enhance the potency of molecules through interactions with target proteins or to modulate pharmacokinetic properties has been a focus of medicinal chemistry research. nih.govresearchgate.net
Electronic Effects:
The electronic nature of substituents introduced onto the 4-amino group or the morpholinone ring can significantly influence the reactivity of the molecule.
Electron-withdrawing groups (e.g., acyl, sulfonyl) attached to the 4-amino nitrogen will decrease its nucleophilicity and basicity. This can affect the rate and outcome of subsequent reactions involving this nitrogen atom. Furthermore, such groups can influence the reactivity of the lactam carbonyl group by altering the electron density of the ring system.
Electron-donating groups (e.g., alkyl) on the 4-amino nitrogen will increase its nucleophilicity, making it more reactive towards electrophiles.
Steric Effects:
The size and conformation of substituents can also play a critical role in the reactivity of 4-aminomorpholin-3-one derivatives.
Bulky substituents on the 4-amino group can sterically hinder its approach to reactive centers, potentially slowing down reaction rates or favoring the formation of specific regioisomers.
The conformation of the morpholinone ring can be influenced by the nature of its substituents. This, in turn, can affect the accessibility of reactive sites on the ring and influence the stereochemical outcome of reactions.
By systematically varying the substituents on the 4-aminomorpholin-3-one core and studying the resulting changes in reactivity and properties, a deeper understanding of its chemical behavior can be achieved. This knowledge is essential for the rational design of novel synthetic intermediates and for the development of new molecules with desired chemical and biological profiles.
Computational and Theoretical Investigations of 4 Aminomorpholin 3 One Hydrochloride
Quantum Chemical Studies
Quantum chemical studies are fundamental to predicting the properties of a molecule from first principles, relying on the laws of quantum mechanics.
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. A DFT study of 4-Aminomorpholin-3-one (B13489667) hydrochloride would begin with the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometrical Parameters of 4-Aminomorpholin-3-one Hydrochloride (Example Data)
| Parameter | Bond/Angle | Theoretical Value (Å or °) |
| Bond Length | C=O | Data not available |
| N-N | Data not available | |
| C-O (ether) | Data not available | |
| C-N | Data not available | |
| Bond Angle | O=C-N | Data not available |
| C-N-N | Data not available | |
| C-O-C | Data not available |
Following geometry optimization, DFT calculations would be used to determine the electronic structure. This includes calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Delocalization Effects
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction, translating complex quantum mechanical data into familiar concepts of lone pairs, bonds, and antibonding orbitals. For this compound, NBO analysis would be used to investigate:
Hybridization: Determining the hybridization of atomic orbitals involved in bonding.
Charge Distribution: Calculating the natural atomic charges on each atom, offering insight into the molecule's polarity.
Intramolecular Interactions: Quantifying the stabilization energies associated with electron delocalization from occupied (donor) orbitals to unoccupied (acceptor) orbitals. These "hyperconjugative" interactions are key to understanding the molecule's stability and conformational preferences.
Table 2: Hypothetical NBO Analysis Results for Key Interactions in this compound (Example Data)
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| e.g., Lone Pair of O | e.g., Antibonding C-N | Data not available |
| e.g., Lone Pair of N | e.g., Antibonding C=O | Data not available |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The map is color-coded, with different colors indicating regions of varying electrostatic potential:
Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack.
Blue: Regions of most positive potential, indicating electron-poor areas that are susceptible to nucleophilic attack.
Green: Regions of neutral potential.
For this compound, an MEP map would identify the likely sites for electrophilic and nucleophilic reactions, providing crucial information about its chemical reactivity.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.
Transition State Analysis for Key Reaction Pathways
To understand how this compound might be synthesized or how it might degrade, computational chemists would model the proposed reaction pathways. This involves identifying the transition state for each elementary step of the reaction. The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. By calculating the structure and energy of the transition state, researchers can gain a detailed understanding of the reaction mechanism.
Theoretical Prediction of Spectroscopic Properties (e.g., NMR, IR)
A comprehensive search of scientific literature and computational chemistry databases did not yield specific theoretical studies predicting the spectroscopic properties of this compound. While computational methods such as Density Functional Theory (DFT) are commonly employed to predict NMR and IR spectra for novel compounds, dedicated studies for this particular molecule are not publicly available.
Typically, such theoretical investigations would involve optimizing the molecular geometry of this compound and then calculating its vibrational frequencies to predict the IR spectrum. Similarly, NMR chemical shifts would be predicted by calculating the magnetic shielding tensors for each nucleus. These theoretical spectra are invaluable tools for chemists, as they can aid in the interpretation of experimental data and provide insights into the molecular structure and electronic environment.
Although data for the target compound is unavailable, for context, computational studies on related morpholine (B109124) derivatives often utilize DFT methods with basis sets like B3LYP/6-311++G(d,p) to achieve a good correlation between theoretical and experimental spectroscopic data. The predicted IR spectra would show characteristic peaks for functional groups such as the N-H stretching of the amino group, the C=O stretching of the lactam, C-N stretching, and C-O-C stretching of the morpholine ring. For NMR, theoretical calculations would provide predicted ¹H and ¹³C chemical shifts, which are sensitive to the electronic environment of each atom within the molecule.
Interactive Data Table: Hypothetical Predicted Spectroscopic Data
The following table is a hypothetical representation of what theoretically predicted spectroscopic data for this compound might look like, based on general principles and data for similar structures. This is for illustrative purposes only, as specific computational data could not be found.
| Spectroscopic Data Type | Predicted Feature | Hypothetical Value/Range |
| ¹H NMR | Chemical Shift (δ) - CH₂ (adjacent to C=O) | 3.8 - 4.2 ppm |
| Chemical Shift (δ) - CH₂ (adjacent to O) | 3.5 - 3.9 ppm | |
| Chemical Shift (δ) - CH₂ (adjacent to N) | 3.0 - 3.4 ppm | |
| Chemical Shift (δ) - NH₂ | 7.5 - 8.5 ppm | |
| ¹³C NMR | Chemical Shift (δ) - C=O | 165 - 175 ppm |
| Chemical Shift (δ) - CH₂ (adjacent to O) | 65 - 75 ppm | |
| Chemical Shift (δ) - CH₂ (adjacent to N) | 40 - 50 ppm | |
| IR Spectroscopy | Vibrational Frequency (ν) - N-H Stretch | 3200 - 3400 cm⁻¹ |
| Vibrational Frequency (ν) - C=O Stretch | 1670 - 1690 cm⁻¹ | |
| Vibrational Frequency (ν) - C-O-C Stretch | 1050 - 1150 cm⁻¹ |
Conformational Analysis and Stereochemical Considerations
A computational conformational analysis would typically involve scanning the potential energy surface of the molecule by systematically rotating its rotatable bonds to identify stable conformers. The morpholin-3-one (B89469) ring is expected to adopt a chair-like or boat-like conformation, with the substituents occupying either axial or equatorial positions. The relative energies of these conformers would be calculated to determine the most stable, and therefore most populated, conformation at equilibrium.
Stereochemically, this compound possesses a stereocenter at the C4 position, where the amino group is attached. This means the compound can exist as a pair of enantiomers (R and S forms). A thorough stereochemical investigation would involve the characterization of these enantiomers and an understanding of how their different spatial arrangements might affect their interactions with other chiral molecules.
Interactive Data Table: Potential Conformational Isomers
This table illustrates the types of conformational isomers that would be considered in a theoretical study of 4-Aminomorpholin-3-one. The relative energies are hypothetical as specific data is not available.
| Conformer | Amino Group Position | Ring Conformation | Hypothetical Relative Energy (kcal/mol) |
| 1 | Axial | Chair | +1.5 |
| 2 | Equatorial | Chair | 0 (most stable) |
| 3 | Axial | Boat | +5.0 |
| 4 | Equatorial | Boat | +4.2 |
Without specific computational studies, any discussion on the preferred conformation or the stereochemical properties of this compound remains speculative. Further research in this area would be beneficial for a complete understanding of this chemical compound.
Solid State Chemistry and Advanced Material Properties of 4 Aminomorpholin 3 One Hydrochloride and Its Salts
Non-Centrosymmetric Crystal Structures and Their Implications
For a material to exhibit properties like piezoelectricity, ferroelectricity, and second-order NLO activity, its crystal structure must be non-centrosymmetric, meaning it lacks a center of inversion. Without crystallographic data for 4-Aminomorpholin-3-one (B13489667) hydrochloride, its classification as centrosymmetric or non-centrosymmetric is unknown.
Investigation of Second-Order Nonlinear Optical (NLO) Activity:Second-order NLO materials can alter the frequency of light passing through them, a property valuable in photonics and optical communications. This phenomenon is exclusively observed in non-centrosymmetric materials. The NLO activity of 4-Aminomorpholin-3-one hydrochloride has not been a subject of any published research.
The generation of a detailed scientific article on the solid-state chemistry and advanced material properties of this compound is not possible at this time due to a complete absence of foundational research on the topic. The necessary experimental data from techniques such as single-crystal X-ray diffraction, differential scanning calorimetry, and specialized optical and electrical measurements are not available in the public domain.
Future research, including the synthesis of high-quality single crystals, determination of the crystal structure, and subsequent characterization of its physical properties, would be required to provide the information needed to construct the requested scientific narrative.
Future Directions and Emerging Research Avenues
Catalyst Development for Enhanced Synthesis
The efficient and stereoselective synthesis of morpholine (B109124) and its derivatives is a key area of research, with catalyst development playing a central role. While direct catalytic routes for 4-Aminomorpholin-3-one (B13489667) hydrochloride are still emerging, significant progress has been made in the synthesis of related morpholin-3-one (B89469) structures, offering a blueprint for future catalyst design.
Research into the synthesis of analogous compounds, such as 4-(4-aminophenyl)morpholin-3-one (B139978), highlights the use of various catalysts for key transformations. For instance, palladium on activated carbon (Pd/C) is widely employed for the catalytic hydrogenation of nitro groups to form the corresponding amino functionality. google.comgoogle.com This reaction is often conducted in solvents like tetrahydrofuran (B95107), ethanol (B145695), or increasingly, in aqueous media to improve the process's environmental footprint. google.comchemicalbook.com Another critical step in building the morpholinone scaffold is the coupling of precursors, where catalysts like phenylboronic acid have been utilized to facilitate the formation of amide bonds. google.comwipo.int
More advanced strategies involve tandem, one-pot catalytic systems that combine multiple reaction steps to improve efficiency. One such approach for synthesizing chiral morpholines involves a titanium-catalyzed hydroamination followed by a ruthenium-catalyzed asymmetric transfer hydrogenation. organic-chemistry.orgacs.org This method generates chiral 3-substituted morpholines with high enantiomeric excess, demonstrating the power of dual catalytic systems. acs.org The development of novel organocatalysts, particularly those based on the morpholine scaffold itself, is also a promising frontier for asymmetric synthesis. frontiersin.orgrsc.org
| Catalyst | Reaction Type | Role in Synthesis | Reference |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | Hydrogenation | Reduction of a nitro group precursor to an amino group. | google.comgoogle.com |
| Phenylboronic Acid | Amide Coupling | Catalyzes the formation of an amide bond between a carboxylic acid and an aniline (B41778) precursor. | google.comwipo.int |
| Titanium (Ti) Catalysts | Hydroamination | Used in tandem reactions for the intramolecular cyclization of aminoalkyne substrates to form cyclic imines. | organic-chemistry.orgacs.org |
| Ruthenium (Ru) Catalysts (e.g., Noyori-Ikariya type) | Asymmetric Transfer Hydrogenation | Reduces cyclic imine intermediates to form chiral morpholines with high enantioselectivity. | organic-chemistry.orgacs.org |
| Cinchona Alkaloid Derivatives | Organocatalysis (Halocyclization) | Enables the asymmetric synthesis of chiral morpholines containing quaternary stereocenters. | rsc.org |
Future work will likely focus on designing catalysts that can construct the 4-aminomorpholin-3-one scaffold directly and with high stereocontrol, minimizing the need for protecting groups and reducing the number of synthetic steps.
Exploration of Novel Reaction Pathways
The discovery of new reaction pathways is crucial for accessing novel chemical structures and improving synthetic efficiency. For the morpholin-3-one class of compounds, research has moved beyond classical cyclization methods to embrace more sophisticated and atom-economical strategies.
Modern synthetic routes to the morpholin-3-one core often involve multi-step sequences that build the molecule methodically. A pathway developed for 4-(4-aminophenyl)morpholin-3-one, for example, begins with the oxidation of 2-(2-chloroethoxy)ethanol, followed by a phenylboronic acid-catalyzed reaction with 4-nitroaniline, and culminates in a "one-pot" cyclization to form the heterocyclic ring. google.comwipo.int This is followed by the catalytic hydrogenation of the nitro group to yield the final amine. google.com
Domino and tandem reactions represent a significant advance, allowing for the construction of complex molecules in a single, uninterrupted sequence. A powerful strategy for the enantioselective synthesis of 3-substituted morpholines employs a one-pot tandem sequence combining Ti-catalyzed hydroamination with Ru-catalyzed asymmetric transfer hydrogenation. acs.org This approach first forms the cyclic imine intermediate, which is then immediately reduced to the chiral morpholine, offering high yields and excellent enantioselectivity (>95% ee). acs.org Such pathways are highly desirable as they reduce waste, save time, and often provide access to stereochemically pure compounds that are difficult to obtain through classical methods. organic-chemistry.org
| Step | Reaction Type | Description | Reference |
|---|---|---|---|
| 1 | Oxidation / Functionalization | A starting alcohol (e.g., 2-(2-chloroethoxy)ethanol) is oxidized to a carboxylic acid. | google.comwipo.int |
| 2 | Amide Coupling | The carboxylic acid is coupled with an appropriate amine (e.g., a nitroaniline derivative). | google.comwipo.int |
| 3 | Intramolecular Cyclization | The resulting intermediate undergoes a base-mediated ring closure to form the morpholin-3-one ring. | researchgate.net |
| 4 | Group Transformation | A precursor group (e.g., nitro group) is converted to the final desired functionality (e.g., amino group) via reduction. | google.comgoogle.com |
The exploration of multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, is another promising avenue for the synthesis of novel 4-Aminomorpholin-3-one hydrochloride derivatives.
Advanced Computational Studies for Rational Design
Computational chemistry has become an indispensable tool for the rational design of new molecules and for understanding their chemical behavior. Techniques such as molecular docking, molecular dynamics (MD) simulations, and Density Functional Theory (DFT) are being applied to predict the properties and interactions of morpholine-based compounds, thereby guiding synthetic efforts toward molecules with desired functionalities. researchgate.netmdpi.com
Molecular docking and MD simulations are particularly valuable in drug discovery for predicting how a molecule will bind to a biological target. mdpi.com For instance, these methods have been used to study morpholine-substituted tetrahydroquinolines as potential mTOR inhibitors, revealing strong binding interactions and stability within the enzyme's active site. mdpi.com Such studies can guide the design of novel derivatives of this compound for specific therapeutic applications by predicting which substitutions will enhance binding affinity and selectivity.
DFT calculations provide deep insights into the electronic structure of molecules, allowing researchers to predict reactivity, stability, and spectroscopic properties. nih.gov This method has been used to investigate the reduced reactivity of morpholine-enamines in organocatalysis, attributing it to the electronic influence of the ring's oxygen atom and the pyramidal geometry of the nitrogen atom. frontiersin.org DFT can also be employed to calculate parameters like pKa, which is crucial for designing drugs that target specific pH environments, such as inflamed tissues. nih.gov
| Computational Method | Objective | Application in Rational Design | Reference |
|---|---|---|---|
| Molecular Docking | Predict Binding Affinity and Pose | Identifies optimal orientations of a ligand within a target's active site to guide the design of potent inhibitors. | mdpi.com |
| Molecular Dynamics (MD) Simulation | Analyze Conformational Stability | Validates the stability of ligand-protein complexes over time and assesses the dynamic behavior of the molecule. | mdpi.com |
| Density Functional Theory (DFT) | Understand Electronic Properties and Reactivity | Calculates frontier molecular orbitals, electrostatic potential, and reactivity descriptors to predict chemical behavior. | frontiersin.orgnih.gov |
| pKa Calculation | Determine Acidity/Basicity | Guides the design of molecules with specific ionization states at physiological pH for improved targeting or solubility. | nih.gov |
By leveraging these advanced computational tools, researchers can prioritize the synthesis of the most promising candidates, accelerating the discovery process and reducing the reliance on costly and time-consuming trial-and-error experimentation.
Integration into New Chemical Technologies
The unique structural properties of this compound make it a versatile candidate for integration into a range of new chemical technologies. Its heterocyclic framework is a well-established pharmacophore, while the presence of multiple functional groups offers handles for polymerization and catalysis.
Organocatalysis: The morpholine scaffold is a component of various organocatalysts. While morpholine-enamines have shown lower reactivity compared to their pyrrolidine (B122466) counterparts, the development of new catalysts belonging to the class of β-morpholine amino acids has shown high efficiency in reactions like the Michael addition. frontiersin.org The chiral backbone of 4-Aminomorpholin-3-one could be exploited to design novel asymmetric organocatalysts.
Pharmaceuticals and Agrochemicals: Morpholine and its derivatives are considered privileged structures in medicinal chemistry and are integral to a wide array of therapeutic agents, including anticancer, antibiotic, and antifungal drugs. e3s-conferences.org The 4-Aminomorpholin-3-one structure can serve as a key building block for creating libraries of new bioactive compounds. ontosight.ai Similarly, in the agrochemical industry, morpholine derivatives are used as fungicides and herbicides, and new derivatives could lead to more effective and sustainable crop protection solutions. e3s-conferences.org
Materials Science: In polymer science, compounds with multiple reactive sites are valuable as monomers, cross-linking agents, or stabilizers. e3s-conferences.org The amino group of this compound can be used to incorporate the morpholinone unit into polymer backbones, potentially imparting enhanced thermal stability or specific binding capabilities to the resulting materials. ontosight.ai
Corrosion Inhibition: The nitrogen and oxygen atoms in the morpholine ring can coordinate to metal surfaces, making morpholine and its derivatives effective corrosion inhibitors, particularly in water treatment processes. e3s-conferences.orgguidechem.com New derivatives could offer improved performance and lower environmental impact.
Role in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic forces. brighton.ac.uk The ability of molecules to spontaneously organize into well-defined, larger structures is known as self-assembly.
This compound possesses several key features that make it an excellent candidate as a building block (or "tecton") in supramolecular chemistry:
Hydrogen Bonding: The molecule has multiple sites for hydrogen bonding. The primary amino group (-NH2) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O), the ether oxygen, and the amide nitrogen can all act as hydrogen bond acceptors. brighton.ac.uk
Directionality: The defined geometry of the morpholinone ring provides a rigid scaffold that can direct the spatial orientation of these interactions, leading to the formation of ordered, higher-level structures.
These features could enable this compound to self-assemble into various architectures. For example, complementary hydrogen bonding between molecules could lead to the formation of one-dimensional chains or tapes, which could further organize into fibers and gels. brighton.ac.uk The interplay between hydrogen bonding donors and acceptors is a powerful tool for creating complex and functional supramolecular polymers. brighton.ac.uk The study of how molecules with similar functionalities self-assemble provides a strong basis for predicting the behavior of this compound in forming novel materials with applications in drug delivery, sensing, and nanotechnology.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4-aminomorpholin-3-one hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclization of precursor amines or ketones under acidic conditions. For example, analogous morpholinone derivatives are synthesized via nucleophilic substitution followed by HCl-mediated cyclization . Key parameters include temperature control (reflux conditions in acetonitrile or THF) and stoichiometric ratios of reagents to minimize side reactions. Impurities often arise from incomplete cyclization or residual solvents, necessitating purification via recrystallization or column chromatography .
Q. How is the structural integrity of this compound validated in research settings?
- Methodological Answer : Structural confirmation requires a combination of techniques:
- NMR : H and C NMR to verify the morpholinone ring system and hydrochloride salt formation (e.g., downfield shifts for NH and carbonyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and salt form, though this is less common due to hygroscopicity .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in stability data for this compound under varying storage conditions?
- Methodological Answer : Stability studies should follow ICH guidelines (Q1A-Q1E) under controlled humidity, temperature, and light exposure. For hygroscopic compounds like morpholinone derivatives, stability is assessed via:
- Forced Degradation : Exposure to acidic/alkaline hydrolysis, oxidation (HO), and photolysis to identify degradation pathways .
- HPLC-UV/PDA : Monitor impurity profiles over time; discrepancies in degradation rates may arise from batch-specific residual solvents or crystallinity differences .
- Statistical Analysis : Use ANOVA to compare degradation kinetics across batches and identify outliers .
Q. How can impurity profiling for this compound be optimized to meet pharmacopeial standards?
- Methodological Answer : Impurity identification requires:
- Synthesis of Reference Standards : Analogous to EP/JP impurity standards (e.g., aminopterin derivatives), synthesized via controlled side reactions .
- LC-MS/MS : Hyphenated techniques to correlate retention times with mass fragments for trace impurities (<0.1%) .
- Spiking Experiments : Co-inject suspected impurities (e.g., open-chain intermediates) to confirm retention times .
Q. What experimental designs are recommended for analyzing the compound’s hygroscopicity and its impact on bioactivity assays?
- Methodological Answer :
- Dynamic Vapor Sorption (DVS) : Quantify moisture uptake at varying RH levels; hygroscopicity >5% requires anhydrous handling .
- Karl Fischer Titration : Measure residual water in batches pre/post lyophilization .
- Bioassay Controls : Compare activity of hydrated vs. anhydrous forms in cell-based assays (e.g., enzyme inhibition) to rule out water-mediated interference .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility values for this compound across solvents?
- Methodological Answer : Solubility contradictions often stem from:
- Particle Size Effects : Use standardized micronization (e.g., ball milling) to ensure consistent surface area .
- Solvent Purity : HPLC-grade solvents with controlled water content (e.g., <50 ppm) for reproducibility .
- Equilibrium vs. Kinetic Solubility : Differentiate via shake-flask (24-hr equilibrium) vs. nephelometry (kinetic) methods .
Q. What advanced techniques are used to resolve conflicting NMR data for proton assignments in the morpholinone ring?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating H-H and H-C couplings .
- Variable Temperature NMR : Identify dynamic proton exchange (e.g., NH tautomerism) causing signal broadening .
- DFT Calculations : Compare experimental shifts with computational models (e.g., B3LYP/6-31G*) to validate assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
